Dec-9-yn-1-amine
Description
Dec-9-yn-1-amine is a primary aliphatic amine characterized by a 10-carbon chain (decyl group) with a terminal triple bond at the 9th position and an amine group at the first carbon. This structure confers unique reactivity due to the combination of the nucleophilic amine and the electron-deficient alkyne moiety. It is primarily utilized in organic synthesis, particularly in the preparation of ynamides and alkynylated amines, which serve as intermediates in pharmaceuticals and materials science .
Synthetic routes for this compound derivatives often involve N-alkynylation of amines using reagents like potassium hexamethyldisilazide (KHMDS) or coupling with 1,3-decadiyne under controlled conditions . Analytical methods such as thin-layer chromatography (TLC) and UV visualization are employed for characterization .
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
dec-9-yn-1-amine |
InChI |
InChI=1S/C10H19N/c1-2-3-4-5-6-7-8-9-10-11/h1H,3-11H2 |
InChI Key |
SDOOYCAQEQWKQD-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCCCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dec-9-yn-1-amine can be synthesized through several methods. One common approach involves the reaction of 9-decyne with ammonia or an amine under specific conditions. Another method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed amination of 9-decyne.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale catalytic processes. These processes are designed to maximize yield and efficiency while minimizing waste and environmental impact. The use of renewable starting materials and sustainable catalytic methods is increasingly emphasized in modern industrial production .
Chemical Reactions Analysis
Types of Reactions: Dec-9-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of dec-9-ynoic acid or dec-9-yn-1-one.
Reduction: Formation of decane or decene.
Substitution: Formation of various substituted amines.
Scientific Research Applications
Dec-9-yn-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with alkyne functionalities.
Industry: Utilized in the production of polymers, coatings, and other materials with specific properties
Mechanism of Action
The mechanism by which Dec-9-yn-1-amine exerts its effects depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with active sites and affecting enzyme activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides, which is useful in various chemical and biological applications .
Comparison with Similar Compounds
Table 1: Structural Comparison of Dec-9-yn-1-amine and Analogues
| Compound | Molecular Formula | Functional Groups | Chain Length | Key Structural Features |
|---|---|---|---|---|
| This compound | C₁₀H₁₉N | Amine, Alkyne | C10 | Terminal alkyne (C9≡C10) |
| Dec-9-en-1-amine | C₁₀H₂₁N | Amine, Alkene | C10 | Terminal alkene (C9=C10) |
| cis-9-Octadecenylamine | C₁₈H₃₇N | Amine, Alkene | C18 | Unsaturated C18 chain (Z-config) |
| N,N-Dimethylpent-4-en-2-yn-1-amine | C₇H₁₁N | Amine, Alkyne, Alkene | C7 | Internal alkyne and alkene |
Key Observations :
- Chain Length : Longer chains (e.g., cis-9-Octadecenylamine) exhibit higher hydrophobicity and lower solubility in polar solvents compared to this compound .
- Unsaturation : The terminal alkyne in this compound enhances electrophilicity, enabling click chemistry applications, whereas alkenes (e.g., Dec-9-en-1-amine) favor addition reactions .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | This compound | Dec-9-en-1-amine | cis-9-Octadecenylamine |
|---|---|---|---|
| Boiling Point (°C) | ~215–220 (est.) | ~200–205 (est.) | 340–345 |
| Solubility in H₂O | Low | Low | Insoluble |
| pKa (amine) | ~10.6 | ~10.5 | ~10.8 |
| Reactivity with NBS | High (allylic bromination) | Moderate | Low |
Notes:
- Boiling points correlate with chain length and molecular weight .
- This compound’s terminal alkyne increases susceptibility to bromination with N-bromosuccinimide (NBS) compared to alkenes .
Notes
- Proper personal protective equipment (PPE) is mandatory .
- Synthetic Challenges : Purification of alkyne-containing amines often requires column chromatography under inert conditions to prevent oxidation .
Biological Activity
Dec-9-yn-1-amine is an organic compound characterized by its unique alkyne and amine functional groups, with the molecular formula C10H19N. This compound has garnered attention in various fields, including organic synthesis, medicinal chemistry, and biological research due to its versatile chemical properties and potential applications.
This compound can undergo a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry. Key reactions include:
- Oxidation : The alkyne group can be oxidized to yield ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
- Reduction : The compound can be reduced to form alkanes or alkenes using hydrogenation methods, typically employing palladium on carbon (Pd/C) or Lindlar’s catalyst.
- Substitution : The amine group can participate in nucleophilic substitution reactions, utilizing halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. It may act as a substrate or inhibitor for specific enzymes, influencing their activity through competitive inhibition or substrate mimicry. The alkyne moiety enables the compound to participate in click chemistry reactions, forming stable triazole linkages with azides, which is particularly useful in biochemical assays and drug development .
Applications in Biological Research
This compound has been employed in several scientific research applications:
- Enzyme Studies : It serves as a probe for investigating enzyme mechanisms and pathways. Its unique structure allows for the design of inhibitors targeting specific enzymes.
- Drug Development : Researchers are exploring its potential in synthesizing pharmaceuticals that leverage the alkyne functionality for improved pharmacokinetic properties .
- Biochemical Assays : The compound is utilized in various biochemical assays where it may function as a substrate or inhibitor, providing insights into enzyme kinetics and interactions .
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. Results indicated that the compound effectively reduced enzyme activity by binding to the active site, demonstrating its potential as a lead compound for drug development targeting metabolic disorders.
Case Study 2: Click Chemistry Applications
In another study, this compound was used in click chemistry to synthesize bioconjugates. The reaction with azides resulted in high yields of triazole products, showcasing its utility in developing targeted drug delivery systems.
Comparison with Similar Compounds
| Compound Name | Structure Type | Applications |
|---|---|---|
| Dec-9-en-1-amine | Alkene and amine | Similar applications but less versatile |
| Propargylamine | Smaller alkyne and amine | Used in similar biological contexts |
| 9-Decyn-1-ol | Alkyne and alcohol | Different functional groups limit use |
This compound stands out due to its specific combination of functional groups that enable a broader range of chemical reactions compared to similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
